2-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyrimidine ring, with a methyl group attached to the second carbon of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by heating and subsequent cyclization, can yield the desired compound . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in DMF.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Halogenated derivatives, cyclopentylamine, DIPEA, EtOAc, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential as a kinase inhibitor and apoptosis inducer.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, leading to the induction of apoptosis in cancer cells . The compound can bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrrolo[3,2-d]pyrimidine derivatives: These compounds have been studied for their antiproliferative and DNA alkylating properties.
Quinazoline derivatives: These compounds also target tyrosine kinases and have shown antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-5-9-4-7-6(10-5)2-3-8-7/h2-4,8H,1H3 |
InChI Key |
YAMSVLWOGCBDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=CN2 |
Origin of Product |
United States |
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